molecular formula C22H13F2NO3 B11577636 2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11577636
M. Wt: 377.3 g/mol
InChI Key: MHQJLAIDOISBPU-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzofuran core, substituted with fluorine atoms and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and benzoyl groups can enhance binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where specific molecular interactions are required, such as in drug design or materials science.

Properties

Molecular Formula

C22H13F2NO3

Molecular Weight

377.3 g/mol

IUPAC Name

2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C22H13F2NO3/c23-14-11-9-13(10-12-14)20(26)21-19(16-6-2-4-8-18(16)28-21)25-22(27)15-5-1-3-7-17(15)24/h1-12H,(H,25,27)

InChI Key

MHQJLAIDOISBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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